molecular formula C16H20N4O3 B1680910 Ras/Rac Transformation Blocker, SCH 51344 CAS No. 171927-40-5

Ras/Rac Transformation Blocker, SCH 51344

Cat. No. B1680910
CAS RN: 171927-40-5
M. Wt: 316.35 g/mol
InChI Key: YWEGXZZAORIRQR-UHFFFAOYSA-N
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Description

Ras/Rac Transformation Blocker, SCH 51344, is a cell-permeable pyrazoloquinoline compound . It acts as an effective blocker of Ras-induced malignant transformation and inhibits Ras/Rac-dependent dissociation of EMS1 from the actin-myosin II complex and membrane ruffling . The effect of SCH 51344 is limited to Ras/Rac pathways other than those involving ERK and JNK .


Molecular Structure Analysis

The molecular formula of SCH 51344 is C16H20N4O3 . The InChI representation is 1S/C16H20N4O3/c1-10-14-15 (17-5-7-23-8-6-21)12-9-11 (22-2)3-4-13 (12)18-16 (14)20-19-10/h3-4,9,21H,5-8H2,1-2H3, (H2,17,18,19,20) .


Physical And Chemical Properties Analysis

SCH 51344 is a solid compound with a molecular weight of 316.36 g/mol . It is light yellow in color and has a solubility of 20 mg/mL in DMSO . It should be stored at -20°C and protected from light .

Scientific Research Applications

Cancer Research: Inhibition of Malignant Transformation

SCH 51344 is known for its role as a Ras/Rac Transformation Blocker . It effectively inhibits Ras-induced malignant transformation, which is a critical step in the development of many cancers . By blocking this process, SCH 51344 helps in preventing the morphological changes and actin filament organization associated with cancerous cells .

Molecular Biology: Actin-Myosin Complex Studies

The compound has been shown to inhibit the Ras/Rac-dependent dissociation of EMS1 from the actin-myosin II complex and membrane ruffling . This application is particularly useful in molecular biology research, where understanding the dynamics of cytoskeletal structures is crucial.

Developmental Biology: Xenopus Oocyte Maturation

SCH 51344 has been used to study the maturation of Xenopus oocytes . It inhibits Val-12 Ras-induced maturation, providing insights into the molecular pathways that regulate oocyte development and maturation .

Biochemistry: Enzyme Inhibition

The compound targets the human mutT homolog MTH1/NUDT1 with a dissociation constant (Kd) of 49 nM and inhibits its catalytic activity. This is significant in biochemistry for studying the enzymatic processes involved in nucleotide triphosphate hydrolysis .

Pharmacology: Drug Development and Screening

Due to its inhibitory effects on the Ras/Rac pathway, SCH 51344 serves as a potential lead compound in the development of new pharmacological agents. It can be used in drug screening assays to identify other compounds with similar or improved efficacy .

Genetics: Study of Genetic Alterations in Tumors

SCH 51344 is a potent inhibitor of the anchorage-independent growth of human tumor lines that contain multiple genetic alterations in addition to activated ras genes. This application is vital for genetic research into the mechanisms of tumor growth and the identification of potential genetic targets for therapy .

Mechanism of Action

Target of Action

SCH 51344, also known as Ras/Rac Transformation Blocker, SCH 51344, primarily targets the Ras and Rac proteins . These proteins play a crucial role in cell signaling pathways that control cell proliferation and differentiation .

Mode of Action

SCH 51344 is a cell-permeable pyrazoloquinoline compound that acts as an effective blocker of Ras-induced malignant transformation . It inhibits the Ras/Rac-dependent dissociation of EMS1 from the actin-myosin II complex and membrane ruffling . The compound has been shown to have very little effect on the activities of proteins in the ERK pathway, suggesting that it inhibits Ras transformation by a novel mechanism .

Biochemical Pathways

SCH 51344 affects at least two signaling pathways: one regulating extracellular signal-regulated kinase (ERK) activation and the other controlling membrane ruffling formation . These two pathways appear to act synergistically to cause transformation .

Pharmacokinetics

It is known that the compound is soluble in dmso .

Result of Action

SCH 51344 inhibits Ras-induced malignant transformation and prevents anchorage-independent growth of oncogene-transformed fibroblasts . It specifically blocks membrane ruffling induced by activated forms of H-RAS, K-RAS, N-RAS, and RAC . SCH 51344 was effective in inhibiting the anchorage-independent growth of Rat-2 fibroblast cells transformed by the three forms of oncogenic RAS and RAC V12 .

Action Environment

It is known that the compound is stable under freezing conditions and should be protected from light .

Safety and Hazards

As for the safety and hazards of SCH 51344, it’s important to handle it with standard safety precautions . More specific safety data was not found in the sources I have access to.

properties

IUPAC Name

2-[2-[(6-methoxy-3-methyl-2H-pyrazolo[3,4-b]quinolin-4-yl)amino]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3/c1-10-14-15(17-5-7-23-8-6-21)12-9-11(22-2)3-4-13(12)18-16(14)20-19-10/h3-4,9,21H,5-8H2,1-2H3,(H2,17,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWEGXZZAORIRQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C3C=C(C=CC3=NC2=NN1)OC)NCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10433926
Record name Ras/Rac Transformation Blocker, SCH 51344
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10433926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ras/Rac Transformation Blocker, SCH 51344

CAS RN

171927-40-5
Record name 2-[2-[(6-Methoxy-3-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)amino]ethoxy]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=171927-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ras/Rac Transformation Blocker, SCH 51344
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10433926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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